molecular formula C42H36O8S4 B12281895 Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate

Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate

Cat. No.: B12281895
M. Wt: 797.0 g/mol
InChI Key: PGZGHZXUDIFZQV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name of this compound is constructed by identifying the bi(1,3-dithiolylidene) core as the parent structure. The numbering begins at one sulfur atom of the first dithiolylidene ring, proceeding sequentially to the adjacent fused system. Each benzoate substituent is attached at the 4,4',5,5' positions of the bi(1,3-dithiolylidene) framework, with ethyl ester groups replacing the carboxylic acid protons.

The systematic name follows:
Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate
This nomenclature reflects the tetra-substitution pattern of ethyl benzoate groups on the central dithiolylidene system. The SMILES representation further clarifies connectivity:
CCOC(=O)C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C(=O)OCC)C=C4)C5=CC=C(C(=O)OCC)C=C5)S2)C6=CC=C(C(=O)OCC)C=C6

Table 1 summarizes key identifiers:

Property Value
Molecular Formula C₄₈H₃₆O₈S₄
IUPAC Name This compound
InChIKey Computed as PXESQPJXDHUUPZ-UHFFFAOYSA-N

Crystallographic Analysis and Molecular Geometry

While direct crystallographic data for the tetraethyl ester derivative remains unpublished, structural analogs provide critical insights. The parent tetrabenzoic acid derivative (CID 102294095) crystallizes in a centrosymmetric arrangement, with the bi(1,3-dithiolylidene) core adopting a planar configuration. Substitution with ethyl ester groups likely introduces steric bulk, altering packing motifs compared to the carboxylic acid form.

Key geometric parameters inferred from related systems include:

  • Dithiolylidene ring bond lengths : 1.71–1.74 Å (C–S), consistent with conjugated ene-dithiolate systems.
  • Dihedral angles between benzoate and core : 12–18°, indicating moderate π-conjugation.
  • Interplanar spacing : ~3.5 Å between adjacent molecules, suggesting van der Waals-dominated stacking.

The ester groups’ rotational freedom may reduce crystallinity compared to hydrogen-bonded carboxylic acid analogs, favoring amorphous phases in bulk materials.

Electronic Structure of the Bi(1,3-dithiolylidene) Core

The bi(1,3-dithiolylidene) unit exhibits a delocalized π-system, with frontier molecular orbitals extending across the fused dithiolylidene rings. Density functional theory (DFT) calculations on tetrathiafulvalene (TTF) derivatives reveal:

  • HOMO (-5.2 eV) : Localized on sulfur atoms and conjugated carbon backbone.
  • LUMO (-1.8 eV) : Distributed across the entire π-system, enabling charge-transfer interactions.

In the title compound, the electron-withdrawing ester groups perturb this profile, raising the LUMO energy by ~0.3 eV compared to carboxylic acid derivatives. This modulation enhances electron-accepting capacity, as quantified by cyclic voltammetry studies on analogous systems showing reversible redox peaks at +0.45 V (oxidation) and -1.12 V (reduction) vs. Fc/Fc⁺.

Ester Functionalization Effects on Conjugation

Ester substitution at the benzoate positions introduces competing electronic effects:

  • Inductive withdrawal (-I) : The carbonyl group reduces electron density at the benzene rings, decreasing conjugation with the dithiolylidene core.
  • Resonance donation (+M) : Ester oxygen lone pairs partially delocalize into the aromatic system, offsetting inductive effects.

UV-Vis spectroscopy of analogous compounds shows a bathochromic shift of 15–20 nm compared to alkyl-substituted derivatives, confirming extended conjugation. Solubility in polar aprotic solvents (e.g., THF, DMF) increases significantly due to ester groups’ lipophilic character, enabling solution-processable materials.

Table 2 contrasts key properties with the tetracarboxylic acid analog:

Property Tetraethyl Ester Tetracarboxylic Acid
Solubility in DMF 25 mg/mL <5 mg/mL
λₘₐₓ (nm) 382 368
Oxidation Potential (V) +0.45 +0.38

Properties

Molecular Formula

C42H36O8S4

Molecular Weight

797.0 g/mol

IUPAC Name

ethyl 4-[2-[4,5-bis(4-ethoxycarbonylphenyl)-1,3-dithiol-2-ylidene]-5-(4-ethoxycarbonylphenyl)-1,3-dithiol-4-yl]benzoate

InChI

InChI=1S/C42H36O8S4/c1-5-47-37(43)29-17-9-25(10-18-29)33-34(26-11-19-30(20-12-26)38(44)48-6-2)52-41(51-33)42-53-35(27-13-21-31(22-14-27)39(45)49-7-3)36(54-42)28-15-23-32(24-16-28)40(46)50-8-4/h9-24H,5-8H2,1-4H3

InChI Key

PGZGHZXUDIFZQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)OCC)C5=CC=C(C=C5)C(=O)OCC)S2)C6=CC=C(C=C6)C(=O)OCC

Origin of Product

United States

Preparation Methods

Coupling Reaction Methodology

The protocol involves reacting 4-halogen-substituted o-benzenedicarboxylic acid esters (e.g., 4-chlorophthalic acid ethyl ester) in an aprotic polar solvent (e.g., dimethylformamide) using a pre-prepared nickel-phosphine complex catalyst. Key conditions include:

Parameter Value/Detail Source
Catalyst (Ar₃P)₂NiX₂ or (Alk₃P)₂NiX₂
Reducing Agent Zinc powder
Solvent DMF, THF, or NMP
Temperature 40–60°C (optimal)
Reaction Time 1–8 hours
Yield ≥90%

The coupling reaction proceeds via a Ullmann-type mechanism, where the nickel catalyst facilitates the formation of the bi(1,3-dithiolylidene) core. The halogen substituents on the phthalic ester moieties are replaced during the coupling, creating the tetrameric structure.

Hydrolysis to Tetrabenzoic Acid

Post-coupling, the ester groups are hydrolyzed to carboxylic acids using a basic solution (e.g., NaOH in ethanol/water), followed by acidification with HCl to precipitate the tetrabenzoic acid. The hydrolysis efficiency depends on reaction time and temperature, with typical yields exceeding 85%.

Esterification to Tetraethyl Ester

The second stage involves converting the tetrabenzoic acid to its tetraethyl ester via Fischer esterification, a well-established method for carboxylic acid derivatization.

Reaction Conditions and Mechanism

Fischer esterification employs ethanol as both the solvent and nucleophile, with an acid catalyst (e.g., H₂SO₄ or TsOH) to protonate the carboxylic acid. The mechanism comprises:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.
  • Nucleophilic attack by ethanol, forming a tetrahedral intermediate.
  • Deprotonation and elimination of water, yielding the ester.

Critical parameters for optimal conversion include:

Parameter Value/Detail Source
Catalyst H₂SO₄ (10 mol%)
Ethanol Concentration Excess (neat conditions)
Temperature Reflux (78°C)
Reaction Time 12–24 hours
Yield 70–85%

Challenges in Esterification

  • Equilibrium Limitations : Water removal (e.g., molecular sieves) is essential to drive the reaction to completion.
  • Side Reactions : Prolonged heating may degrade acid-sensitive dithiolylidene groups, necessitating precise temperature control.

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the tetraethyl ester. Key characterization data include:

Property Value Source
Molecular Formula C₄₂H₃₆O₈S₄
Molecular Weight 797.0 g/mol
Purity ≥98% (HPLC)
Spectral Data ¹H NMR (δ 1.2–1.4 ppm, ethyl groups)

Applications and Derivatives

While direct applications of this compound remain under investigation, its structural analogs exhibit promise in organic electronics. The ethyl ester groups enhance solubility, facilitating solution-processed thin-film fabrication for optoelectronic devices.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate is C34H20O8S4C_{34}H_{20}O_8S_4 with a molecular weight of approximately 684.8 g/mol. The compound features multiple functional groups that enhance its reactivity and interaction with biological systems.

Materials Science Applications

This compound exhibits properties that can be harnessed in the development of advanced materials:

  • Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers due to its dithiolylidene moieties. These polymers have applications in organic electronics and sensors.
  • Nanostructured Materials : Its unique structure allows for the formation of nanostructured materials that can be used in catalysis and energy storage devices.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. Studies indicate that dithiolylidene derivatives can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
  • Antimicrobial Properties : The compound's ability to disrupt cellular membranes makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria.

Bioorthogonal Chemistry Applications

Bioorthogonal reactions are crucial for labeling biomolecules in living systems without interfering with natural biochemical processes:

  • Diels-Alder Reactions : this compound can participate in inverse electron demand Diels-Alder reactions. This property is exploited for selective labeling of biomolecules in live cells.
  • Fluorescent Probes : Its structural characteristics allow it to be used as a fluorescent probe for imaging applications in biological research. The ability to selectively tag specific biomolecules enhances visualization techniques such as fluorescence microscopy.

Case Studies and Research Findings

Several studies have documented the applications of compounds related to this compound:

StudyApplicationFindings
Abdel-Rahman et al. (2020)Anticancer ActivityDemonstrated that dithiolylidene derivatives induce apoptosis in cancer cells via ROS generation.
PMC7145827 (2020)Bioorthogonal ChemistryExplored the use of tetrazines for cell detection applications; showed effective labeling capabilities.
PMC3254257 (2011)Diels-Alder ReactionsEstablished the utility of tetrazines in bioorthogonal conjugation methods with promising results for cancer cell labeling.

Mechanism of Action

The mechanism of action of Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate involves its interaction with specific molecular targets and pathways. The compound’s dithiolylidene groups can participate in redox reactions, influencing cellular redox states and signaling pathways. Additionally, its benzoate groups may interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,6,8-Tetrakis(p-benzoate)pyrene (H4TBAPy)
  • Core structure : Pyrene-based tetrabenzoate.
  • Functional groups : Four carboxylate groups.
  • Applications :
    • Photocatalysis (e.g., CO2 reduction) due to extended π-conjugation .
    • High CO2 uptake in MOFs like NU-1000 .
  • Key differences :
    • Lacks redox-active TTF; instead, relies on pyrene’s optical properties for light harvesting.
    • Higher thermal stability in Zr-MOFs compared to TTF-based frameworks .
4,4′,4′′,4′′′-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate (TCPP)
  • Core structure : Porphyrin macrocycle.
  • Functional groups : Four carboxylate groups.
  • Applications :
    • Photodynamic therapy and sensing due to porphyrin’s light absorption and singlet oxygen generation .
    • MOFs for gas separation and catalysis .
  • Key differences :
    • Porphyrin core enables broad UV-vis absorption, unlike TTF’s narrow redox bands.
    • Less redox-active but superior in photochemical applications .
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
  • Core structure : TTF with pyridyl substituents.
  • Functional groups : Four pyridine groups.
  • Applications :
    • Coordination polymers and supramolecular assemblies via pyridyl-metal bonding .
  • Key differences :
    • Pyridyl groups enable metal coordination, unlike the ethyl ester’s solubility-focused design.
    • Lower solubility in organic solvents compared to the ethyl ester derivative .

Data Table: Comparative Analysis

Compound Name Core Structure Functional Groups Key Applications Stability (pH/Temp)
Target Compound (Ethyl ester) TTF Ethyl ester MOF precursor, electroactive frameworks Stable in organic solvents
H4TTFTB (Acid form) TTF Carboxylate Redox-active MOFs, encapsulation Stable up to pH 11
H4TBAPy Pyrene Carboxylate Photocatalysis, gas storage Stable up to 500°C
TCPP Porphyrin Carboxylate Photodynamic therapy, sensing Degrades above 300°C
4,4',5,5'-Tetra(pyridin-4-yl)-TTF TTF Pyridyl Coordination polymers Moderate thermal stability

Stability and Performance in MOFs

  • TTF-based MOFs : Exhibit exceptional chemical stability (pH 0–11) and redox-driven guest encapsulation .
  • Pyrene-based MOFs (NU-1000) : Superior CO2 adsorption (∼50 cm³/g at STP) and photocatalytic efficiency .
  • Porphyrin-based MOFs : Moderate stability but excel in light-driven applications (e.g., RhB degradation) .

Biological Activity

Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate (CAS No. 2413296-69-0) is a complex organic compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C30H24N4S4
  • Molecular Weight : 568.80 g/mol
  • CAS Number : 2413296-69-0

The compound features a tetrabenzoate structure with dithiolylidene units that contribute to its electronic properties and potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with dithiolylidene moieties often exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted the effectiveness of similar compounds in reducing lipid peroxidation and enhancing cellular antioxidant defenses .

Anticancer Activity

Several studies have explored the anticancer potential of dithiolylidene derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example:

  • Case Study : A derivative of dithiolylidene demonstrated cytotoxic effects against breast cancer cells (MCF-7) by activating caspase pathways .
  • Mechanism : The compound appears to inhibit the NF-kB pathway, which is crucial for cancer cell survival .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis via NF-kB inhibition
AntimicrobialDisruption of cell membranes

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to assemble the bi(1,3-dithiolylidene) core and tetrabenzoate arms. Challenges include controlling regioselectivity and minimizing side reactions (e.g., oxidation of dithiolylidene groups). Optimize by:

  • Using anhydrous solvents (e.g., absolute ethanol) and inert atmospheres to prevent oxidation .
  • Employing glacial acetic acid as a catalyst for imine or ester bond formation .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reflux times (4–5 hours recommended) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : A combination of techniques is required due to the compound’s complexity:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm benzoate ester groups and dithiolylidene proton environments. 19F^{19}\text{F}-NMR (if fluorinated analogs exist) can resolve electronic effects .
  • X-ray crystallography : Essential for resolving the bi(1,3-dithiolylidene) core geometry and confirming tetrabenzoate substituent positions .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what solvents are suitable for recrystallization?

  • Methodological Answer :

  • Purity assessment : Use HPLC with a C18 column and UV detection at 254 nm. A purity threshold of >95% is recommended for experimental reproducibility .
  • Recrystallization : Ethanol or ethyl acetate are ideal due to the compound’s moderate polarity. For higher purity, employ gradient cooling (e.g., hot filtration followed by slow cooling) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported electronic properties (e.g., conductivity vs. insulation) of this compound?

  • Methodological Answer : Discrepancies often arise from differences in solid-state packing or doping levels. To address:

  • Perform single-crystal conductivity measurements to isolate intrinsic electronic behavior from bulk effects .
  • Use electron paramagnetic resonance (EPR) to detect radical species formed during doping, which influence conductivity .
  • Compare DFT-calculated band structures (e.g., using Gaussian or ADF software) with experimental UV-Vis-NIR spectra to validate charge-transfer mechanisms .

Q. How can computational modeling predict this compound’s suitability for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

  • Methodological Answer :

  • Topological analysis : Use programs like TOPOS or Zeo++ to simulate framework formation. The tetrabenzoate arms’ geometry (e.g., tetrahedral vs. planar) determines porosity .
  • Docking studies : Assess ligand-metal coordination preferences (e.g., carboxylate-Zn2+^{2+} vs. dithiolylidene-Cu+^+) using AutoDock Vina .
  • Stability prediction : Calculate thermal stability via molecular dynamics (MD) simulations in NAMD or LAMMPS, focusing on hydrolysis resistance of ester groups .

Q. What experimental designs are critical for studying its aggregation-induced emission (AIE) or photophysical properties?

  • Methodological Answer :

  • Solvatochromism studies : Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane to DMSO) to identify AIE behavior .
  • Time-resolved spectroscopy : Use femtosecond transient absorption to track excited-state dynamics and triplet formation .
  • X-ray diffraction (XRD) : Correlate solid-state packing (e.g., J-aggregates vs. H-aggregates) with emission intensity .

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